molecular formula C16H18F3N5O2 B2521402 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1234975-42-8

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2521402
CAS No.: 1234975-42-8
M. Wt: 369.348
InChI Key: YLEMYSFHWAPXMJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a highly complex organic compound with a unique structure that showcases a combination of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves a multi-step process:

  • Formation of 1,2,4-oxadiazole ring: : This involves the cyclization of appropriate nitrile derivatives.

  • Attachment of pyridine ring: : A coupling reaction between the oxadiazole derivative and a pyridine derivative.

  • Introduction of the trifluoromethyl group: : A substitution reaction using suitable reagents like trifluoromethyl iodide.

  • Formation of piperazine derivative: : By reacting the pyridine-oxadiazole intermediate with a piperazine derivative.

  • Final alkylation: : The piperazine intermediate is then alkylated with 2-methylpropan-1-one under appropriate conditions.

Industrial Production Methods

Scaling up this process for industrial production requires precise control over reaction conditions, particularly temperature, pressure, and solvent choice, to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce more functional groups or alter its structure.

  • Reduction: : Reducing agents can modify specific moieties in the compound.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine ring and oxadiazole moiety.

Common Reagents and Conditions

Common reagents include trifluoromethyl iodide for trifluoromethylation, catalytic agents for cyclization, and various alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from -10°C to 100°C and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

This compound has found applications in multiple scientific domains:

  • Chemistry: : Used as a building block in organic synthesis and for studying the reactivity of complex structures.

  • Biology: : Potential use in the development of biochemical probes to study enzyme interactions.

  • Medicine: : Investigated for its pharmacological properties, potentially leading to new drug discoveries.

  • Industry: : Employed in the development of advanced materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one exerts its effects is still under study, but it is believed to interact with various enzymes and receptors due to its complex structure. Its trifluoromethyl and oxadiazole groups likely play significant roles in binding to biological targets, influencing molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone: : Similar structure but differs in the alkyl chain length.

  • 2-Methyl-1-(4-(5-(4-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one: : Similar but with a different substituent on the oxadiazole ring.

Highlighting Uniqueness

The uniqueness of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one lies in its trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions, making it a compound of great interest for further research and application development.

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Properties

IUPAC Name

2-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-10(2)14(25)24-7-5-23(6-8-24)12-4-3-11(9-20-12)13-21-15(26-22-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMYSFHWAPXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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